molecular formula C5H7NO3S B185824 (R)-Methyl 2-oxothiazolidine-4-carboxylate CAS No. 127761-77-7

(R)-Methyl 2-oxothiazolidine-4-carboxylate

Cat. No. B185824
M. Wt: 161.18 g/mol
InChI Key: CRXIPBHVCVSPLR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Methyl 2-oxothiazolidine-4-carboxylate” is also known as “®-(-)-2-Oxothiazolidine-4-carboxylic acid” or “OTC”. It is a cysteine prodrug . It has been reported that OTC can increase the cellular level of glutathione (GSH), a major antioxidant .


Synthesis Analysis

While specific synthesis methods for “®-Methyl 2-oxothiazolidine-4-carboxylate” were not found in the search results, it’s known that OTC is a secondary precursor for GSH and is enzymatically metabolized to cysteine by the action of 5-oxoprolinase .


Molecular Structure Analysis

The molecular formula of OTC is C4H5NO3S . The InChI key is BMLMGCPTLHPWPY-REOHCLBHSA-N . The SMILES string is OC(=O)[C@@H]1CSC(=O)N1 .


Chemical Reactions Analysis

OTC has been used in studies related to oxidative stress and inflammation . It has been shown to inhibit oxidative damage, suppress lipid peroxidation, and increase superoxide dismutase and catalase activity .


Physical And Chemical Properties Analysis

OTC is a white to off-white powder or crystal . It is soluble in water . The molecular weight is 147.15 g/mol .

Safety And Hazards

OTC is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as N95 dust mask, eyeshields, and gloves are recommended when handling OTC .

properties

IUPAC Name

methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXIPBHVCVSPLR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-oxothiazolidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.